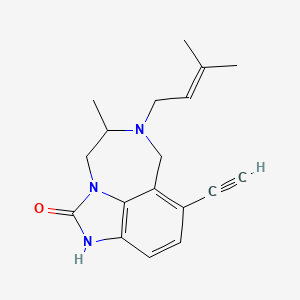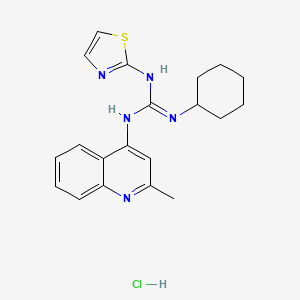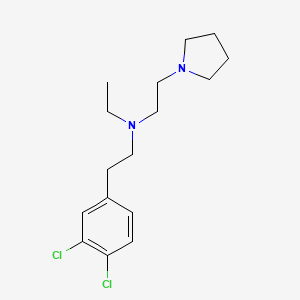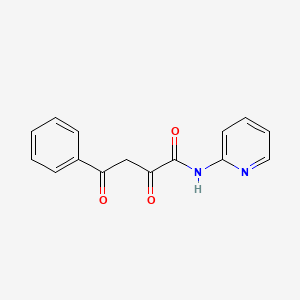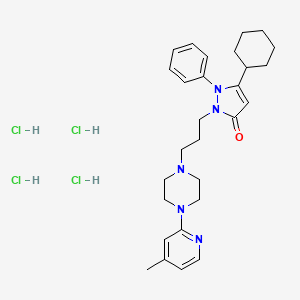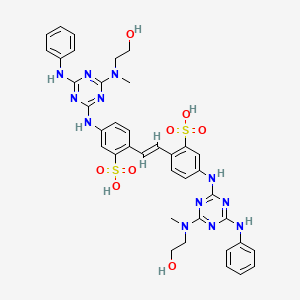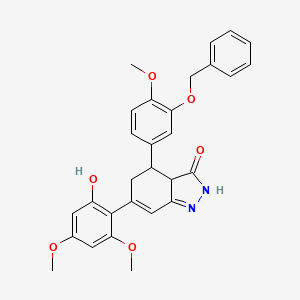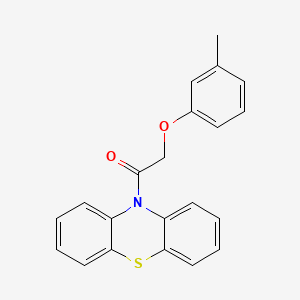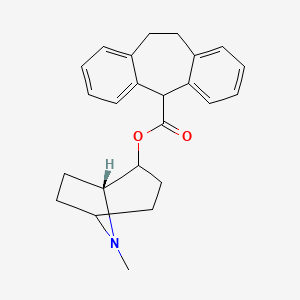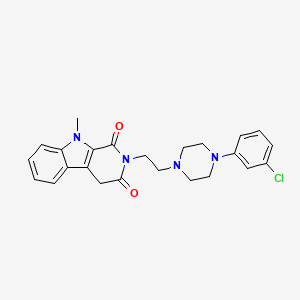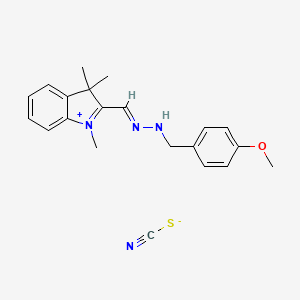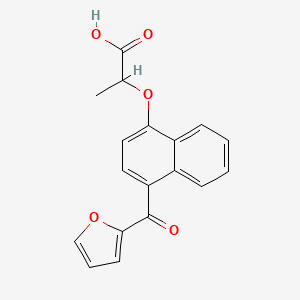
2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid is an organic compound that features a furan ring and a naphthalene moiety linked through an ether bond to a propanoic acid group
準備方法
The synthesis of 2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-furoyl chloride with 4-hydroxy-1-naphthaldehyde in the presence of a base to form the intermediate 4-(2-furanylcarbonyl)-1-naphthol. This intermediate is then reacted with 2-bromopropanoic acid under basic conditions to yield the final product .
化学反応の分析
2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The propanoic acid group can undergo esterification or amidation reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid chlorides for substitution reactions
科学的研究の応用
2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial properties against various pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid involves its interaction with specific molecular targets. The furan ring and naphthalene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to specific proteins, thereby modulating their function .
類似化合物との比較
2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid can be compared with similar compounds such as fluticasone furoate and other furan derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, fluticasone furoate is a potent glucocorticoid receptor agonist used in the treatment of inflammatory conditions, whereas this compound is primarily studied for its antimicrobial and potential therapeutic properties .
特性
CAS番号 |
68572-46-3 |
|---|---|
分子式 |
C18H14O5 |
分子量 |
310.3 g/mol |
IUPAC名 |
2-[4-(furan-2-carbonyl)naphthalen-1-yl]oxypropanoic acid |
InChI |
InChI=1S/C18H14O5/c1-11(18(20)21)23-15-9-8-14(12-5-2-3-6-13(12)15)17(19)16-7-4-10-22-16/h2-11H,1H3,(H,20,21) |
InChIキー |
SZBGPCHEYONXHA-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)OC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


